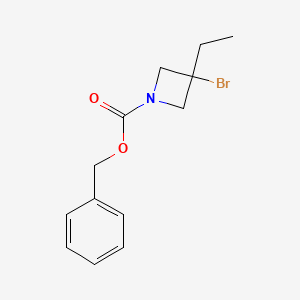
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their reactivity and versatility in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable precursors.
Esterification: The carboxylate group can be introduced through esterification reactions using benzyl chloroformate (CbzCl) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as palladium on carbon (Pd/C) in methanol.
Oxidation Reactions: Oxidation of the azetidine ring can lead to the formation of more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Benzyl Chloroformate (CbzCl): Used for esterification reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted azetidines can be formed.
Reduction Products: The corresponding amine derivatives.
Oxidation Products: More complex oxidized structures.
Scientific Research Applications
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-bromo-3-ethylazetidine-1-carboxylate involves its reactivity due to the strained azetidine ring. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-azidoazetidine-3-carboxylate: Another azetidine derivative with similar reactivity.
Benzyl 3-pyrroline-1-carboxylate: A related compound with a different ring structure.
Uniqueness
Benzyl 3-bromo-3-ethylazetidine-1-carboxylate is unique due to the presence of the bromo group, which enhances its reactivity and allows for a wide range of chemical transformations
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
benzyl 3-bromo-3-ethylazetidine-1-carboxylate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-13(14)9-15(10-13)12(16)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI Key |
ITAMCMZVBDNEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















